molecular formula C8H13NO2 B14908042 Methyl 2-methyl-2-(prop-2-yn-1-ylamino)propanoate

Methyl 2-methyl-2-(prop-2-yn-1-ylamino)propanoate

Cat. No.: B14908042
M. Wt: 155.19 g/mol
InChI Key: QWAULZDVPYSRFY-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(prop-2-yn-1-ylamino)propanoate is an organic compound with the molecular formula C8H13NO2 It is a derivative of propanoic acid and features a propargyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-2-(prop-2-yn-1-ylamino)propanoate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-(prop-2-yn-1-ylamino)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(prop-2-yn-1-ylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-2-(prop-2-yn-1-ylamino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(prop-2-yn-1-ylamino)propanoate involves its interaction with specific molecular targets. The propargyl group can participate in various chemical reactions, including nucleophilic addition and cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-methyl-2-(prop-2-ynylamino)propanoate

InChI

InChI=1S/C8H13NO2/c1-5-6-9-8(2,3)7(10)11-4/h1,9H,6H2,2-4H3

InChI Key

QWAULZDVPYSRFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)NCC#C

Origin of Product

United States

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